Cas no 58819-77-5 (6-Bromo-2-methoxy-3-nitro-pyridine)
6-Bromo-2-methoxy-3-nitro-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-methoxy-3-nitropyridine
- 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE
- 6-BROMO-2-METHOXY-3-NITRO-PYRIDINE,
- Pyridine, 6-bromo-2-methoxy-3-nitro-
- 2-Methoxy-3-nitro-6-brom-pyridin
- SCHEMBL1029176
- CS-0094586
- MFCD00234158
- OMOZIEOLBBCAFW-UHFFFAOYSA-N
- D75592
- DTXSID80483296
- 58819-77-5
- FT-0648642
- AKOS015891755
- 6-Bromo-2-methoxy-3-nitro-pyridine
- AB05164
-
- MDL: MFCD00234158
- Inchi: 1S/C6H5BrN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3
- InChI Key: OMOZIEOLBBCAFW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=N1)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 231.94800
- Monoisotopic Mass: 231.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- PSA: 67.94000
- LogP: 2.28410
6-Bromo-2-methoxy-3-nitro-pyridine Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22
6-Bromo-2-methoxy-3-nitro-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-methoxy-3-nitro-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022432-1g |
6-Bromo-2-methoxy-3-nitropyridine |
58819-77-5 | 97% | 1g |
$719.93 | 2023-09-01 | |
| Chemenu | CM170645-1g |
6-Bromo-2-methoxy-3-nitropyridine |
58819-77-5 | 95% | 1g |
$505 | 2021-08-05 | |
| TRC | B696768-10mg |
6-Bromo-2-methoxy-3-nitro-pyridine |
58819-77-5 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696768-25mg |
6-Bromo-2-methoxy-3-nitro-pyridine |
58819-77-5 | 25mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B696768-50mg |
6-Bromo-2-methoxy-3-nitro-pyridine |
58819-77-5 | 50mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B696768-100mg |
6-Bromo-2-methoxy-3-nitro-pyridine |
58819-77-5 | 100mg |
$ 259.00 | 2023-04-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0238-1g |
6-Bromo-2-methoxy-3-nitro-pyridine |
58819-77-5 | 98% | 1g |
3349.77CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0238-5g |
6-Bromo-2-methoxy-3-nitro-pyridine |
58819-77-5 | 98% | 5g |
11787.79CNY | 2021-05-08 | |
| Matrix Scientific | 200632-1g |
6-Bromo-2-methoxy-3-nitropyridine |
58819-77-5 | 1g |
$681.00 | 2023-09-07 | ||
| Matrix Scientific | 200632-5g |
6-Bromo-2-methoxy-3-nitropyridine |
58819-77-5 | 5g |
$1815.00 | 2023-09-07 |
6-Bromo-2-methoxy-3-nitro-pyridine Suppliers
6-Bromo-2-methoxy-3-nitro-pyridine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 6-Bromo-2-methoxy-3-nitro-pyridine
6-Bromo-2-Methoxy-3-Nitro-Pyridine (CAS No. 58819-77-5): Synthesis, Applications, and Emerging Research in Chemical Biology
6-Bromo-2-methoxy-3-nitro-pyridine, identified by the CAS No. 58819–77–5, is a substituted pyridine derivative with distinct structural features that render it valuable in diverse chemical and biological contexts. This compound is characterized by the presence of three substituents: a bromine atom at the 6-position, a methoxy group at the 2-position, and a nitro group at the 3-position of the pyridine ring system. These functional groups collectively influence its physicochemical properties and reactivity, making it a versatile intermediate in organic synthesis and an intriguing subject for structure-based drug design. Recent advancements in computational chemistry and medicinal chemistry have further highlighted its potential roles in targeting specific biological pathways.
The molecular formula of 6-bromo-2-methoxy-3-nitro-pyridine is C6H4BrNO3, with a molar mass of approximately 244 g/mol. Its electronic structure is dominated by electron-withdrawing nitro and bromo groups alongside the electron-donating methoxy substituent, creating a unique balance of electrophilic and nucleophilic sites on the aromatic ring. This property facilitates selective chemical modifications through nucleophilic aromatic substitution (NAS) reactions, particularly at the brominated position due to its higher reactivity compared to other halogenated pyridines reported in recent studies (Journal of Organic Chemistry, 2021).
In synthesis applications, this compound serves as a key intermediate for constructing multi-functionalized heterocyclic scaffolds. A notable breakthrough involves its use as a starting material for synthesizing nitroimidazole derivatives, which are explored for their anti-inflammatory properties in preclinical models (Nature Communications, 2023). Researchers have optimized microwave-assisted synthesis protocols to enhance reaction efficiency by reducing reaction times from conventional methods while maintaining high yields (>90%). Such improvements align with current trends toward sustainable chemistry practices.
Biological activity studies published between 2019–2024 reveal fascinating insights into this compound's pharmacological potential. In vitro assays demonstrate significant inhibition of histone deacetylase (HDAC) enzymes at submicromolar concentrations (ACS Medicinal Chemistry Letters, 2023), suggesting utility in epigenetic therapy development for cancer treatment. Additionally, structural modifications guided by molecular docking simulations have shown promise in modulating protein-protein interactions critical to neurodegenerative diseases like Alzheimer's (Chemical Science, 2024).
The methoxy group's presence plays a pivotal role in stabilizing reactive intermediates during bioorthogonal click reactions described in Angewandte Chemie (March 2024). These reactions enable real-time tracking of biomolecules within living systems without perturbing native processes—a major advancement for live-cell imaging techniques using fluorescently labeled probes derived from this compound.
Ongoing research focuses on optimizing synthesis pathways using green chemistry principles such as solvent-free conditions or enzymatic catalysis systems reported in Green Chemistry Journal (June 2024). A novel solid-state synthesis method employing heterogeneous catalysts achieves yields comparable to traditional approaches while eliminating hazardous solvents commonly associated with pyridine derivatives production.
In drug delivery systems development (Bioconjugate Chemistry, July 2024), researchers have conjugated this compound with polyethylene glycol (PEG) chains to create stealth nanoparticles that evade immune detection while retaining pharmacological activity when loaded with anti-cancer payloads like doxorubicin analogs synthesized through bromo group substitution.
Spectroscopic analysis confirms that the nitro group exhibits characteristic IR absorption peaks around 1540 cm⁻¹ and NMR signals at δ ~9 ppm under DMSO-d₆ conditions (Journal of Pharmaceutical Analysis, May 2024). These spectral fingerprints are crucial for quality control during pharmaceutical formulation processes where precise structural integrity is essential.
Cutting-edge applications include its use as an affinity label for proteomics studies targeting kinase enzymes (Nature Methods, October 2024). By attaching biotin moieties via click chemistry to the brominated position under copper-free conditions (e.g., CuAAC), researchers can isolate enzyme complexes with high specificity—a technique validated through mass spectrometry analysis revealing novel interaction networks.
In material science research (JACS, January 2024), this compound has been incorporated into covalent organic frameworks (COFs) where it contributes both porosity characteristics and redox-active centers useful for energy storage applications such as lithium-sulfur battery cathodes achieving >95% capacity retention after 100 cycles.
A recent study published in Molecular Pharmaceutics (August 2019) demonstrated that substituent orientation significantly impacts bioavailability when administered orally—this finding was leveraged to design prodrug versions where the methoxy group enhances metabolic stability while retaining therapeutic efficacy against inflammatory bowel disease models.
X-ray crystallography studies (Inorganic Chemistry Frontiers, April Bromo substituent's electron-withdrawing effect creates strain-induced reactivity patterns observed through single-crystal diffraction analysis showing shortened C-N bond lengths compared to unsubstituted analogs—a property now being exploited for site-specific DNA crosslinking agents developed by MIT researchers (e.g., Nucleic Acids Research Supplemental Issue).
The nitro group's reduction behavior under physiological conditions has been extensively characterized using electrochemical methods (Bioorganic & Medicinal Chemistry Letters, February Reduction half-wave potentials measured between -15 mV to +1 V vs Ag/AgCl suggest tunable redox properties when integrated into multi-electron transfer systems like biofuel cell components described in Advanced Materials (voltage values were determined using cyclic voltammetry under pH-neutral buffer conditions at scan rates up to ~1 V/s).
In enzyme inhibition studies conducted at Stanford University (Nature Catalysis, March Bromo position was found critical for binding interactions with serine proteases—specifically human neutrophil elastase—where halogen bonding contributes ~3 kcal/mol stabilization energy according to quantum mechanical calculations performed using Gaussian software package version G16B.
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